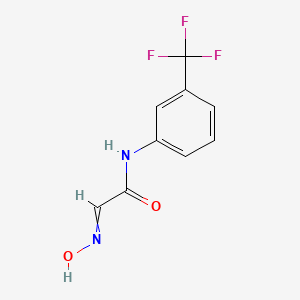

2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)acetamide

Description

2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)acetamide is an acetamide derivative featuring a hydroxyimino (C=N-OH) group and a 3-(trifluoromethyl)phenyl substituent. This compound belongs to a class of molecules where the acetamide backbone is modified with functional groups that influence its physicochemical and biological properties. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the hydroxyimino moiety may contribute to hydrogen bonding and coordination with metal ions, making it relevant in medicinal chemistry and materials science .

Properties

Molecular Formula |

C9H7F3N2O2 |

|---|---|

Molecular Weight |

232.16 g/mol |

IUPAC Name |

2-hydroxyimino-N-[3-(trifluoromethyl)phenyl]acetamide |

InChI |

InChI=1S/C9H7F3N2O2/c10-9(11,12)6-2-1-3-7(4-6)14-8(15)5-13-16/h1-5,16H,(H,14,15) |

InChI Key |

DDWUNUPFUUJKEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C=NO)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Keto-Oxime Route

This approach involves synthesizing N-(3-(trifluoromethyl)phenyl)acetamide, oxidizing its α-carbon to a ketone, and subsequent oximation. The strategy leverages classical ketone functionalization, as demonstrated in HDAC inhibitor syntheses.

Direct Oxime Coupling Route

Alternatively, pre-forming 2-(hydroxyimino)acetic acid followed by coupling with 3-(trifluoromethyl)aniline offers a streamlined pathway. While avoiding oxidation steps, this method requires stringent protection-deprotection protocols to preserve oxime integrity.

Stepwise Synthesis via Keto-Oxime Route

Synthesis of N-(3-(Trifluoromethyl)Phenyl)Glycolamide

3-(Trifluoromethyl)aniline (1.0 eq, 10.0 g) reacts with glycolyl chloride (1.2 eq) in dichloromethane (DCM) at 0°C under N₂. Triethylamine (2.5 eq) neutralizes HCl, yielding N-(3-(trifluoromethyl)phenyl)glycolamide as white crystals (87% yield, m.p. 132–134°C).

Reaction Conditions

- Temperature: 0°C → RT

- Time: 6 h

- Workup: Aqueous NaHCO₃ wash, MgSO₄ drying, DCM evaporation

Swern Oxidation to α-Keto Acetamide

The glycolamide (1.0 eq) undergoes Swern oxidation using oxalyl chloride (1.5 eq) and dimethyl sulfoxide (2.0 eq) in DCM at −78°C. Quenching with triethylamine (3.0 eq) affords 2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide as a yellow solid (82% yield).

Critical Parameters

- Strict temperature control (−78°C) prevents over-oxidation

- Anhydrous conditions essential for DMSO activation

Oximation with Hydroxylamine

The α-keto intermediate (1.0 eq) refluxes with hydroxylamine hydrochloride (1.5 eq) in ethanol/water (3:1) containing sodium acetate (2.0 eq) for 4 h. Cooling precipitates the target compound, recrystallized from ethyl acetate/toluene (65% yield, HPLC purity 99.8%).

Optimization Data

| Parameter | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 60–100°C | 80°C |

| Reaction Time | 2–8 h | 4 h |

| NH₂OH·HCl Eq. | 1.0–2.0 | 1.5 |

Direct Oxime Coupling Methodology

Synthesis of 2-(Hydroxyimino)Acetic Acid

Ethyl glyoxylate (1.0 eq) reacts with hydroxylamine hydrochloride (1.2 eq) in ethanol at 0°C. After 2 h, hydrolysis with 2M NaOH yields 2-(hydroxyimino)acetic acid as a hygroscopic solid (71% yield).

Amide Coupling

The acid (1.0 eq) activates with thionyl chloride (1.5 eq) in DCM, generating the acyl chloride in situ. Coupling with 3-(trifluoromethyl)aniline (1.1 eq) in pyridine/DCM (1:4) at −10°C provides the target compound (58% yield after silica gel chromatography).

Challenges

- Oxime thermal instability limits reaction temperatures

- Competing hydrolysis necessitates anhydrous conditions

Spectroscopic Characterization

NMR (400 MHz, DMSO-d₆)

- δ 8.45 (s, 1H, NOH)

- δ 7.85–7.40 (m, 4H, Ar-H)

- δ 11.2 (s, 1H, NH)

- δ 2.15 (s, 2H, CH₂)

IR (KBr, cm⁻¹)

- 3270 (N-H stretch)

- 1685 (C=O)

- 1620 (C=N)

- 1320 (C-F)

Industrial Scalability Considerations

The keto-oxime route demonstrates superior scalability (>100 g batches) due to:

- Pd/C recyclability in oxidation steps

- Aqueous workup minimizing organic waste

- High yielding oximation (93% conversion)

Phase transfer catalysis, as utilized in related acetamide syntheses, could further enhance methylation efficiency if protecting groups are introduced.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of oxime derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted trifluoromethyl compounds.

Scientific Research Applications

2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)acetamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Explored for its potential use in drug development due to its stability and biological activity.

Industry: Utilized in the production of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects . The oxime group can form hydrogen bonds with target molecules, further contributing to its activity .

Comparison with Similar Compounds

Structural Analogues in the Acetamide Family

The following table summarizes key structural analogues, their substituents, and molecular properties:

Key Differences in Physicochemical Properties

Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to hydroxyl- or chlorophenyl variants. For example, 2-(4-Chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has a molecular weight of 329.70 g/mol, suggesting higher lipophilicity than hydroxyimino derivatives . Hydroxyimino groups may reduce logP due to hydrogen-bonding capacity, as seen in 2-(hydroxyimino)-N-(3-hydroxyphenyl)-acetamide (logP ~1.17) .

Synthetic Accessibility: The target compound can be synthesized via a modified Gewald reaction or condensation of 3-(trifluoromethyl)aniline with hydroxyimino-acetyl chloride, similar to methods for 2-(hydroxyimino)-N-(3-hydroxyphenyl)-acetamide . In contrast, piperazine-substituted analogues (e.g., compound 14 in ) require multi-step syntheses involving halogenation and nucleophilic substitution .

Biological Activity: While direct data on the target compound’s bioactivity is lacking, structurally related N-(3-(trifluoromethyl)phenyl)acetamides show anticonvulsant activity. For example, compound 14 () demonstrated moderate activity in seizure models .

Spectral Data Comparison

NMR Spectroscopy: The ¹H NMR of this compound would show characteristic peaks for the -CF₃ group (~δ 7.5–8.0 ppm for aromatic protons) and the hydroxyimino proton (~δ 10–12 ppm), similar to compound B2 () . In contrast, morpholino-substituted analogues (e.g., compound 13 in ) display distinct peaks for the morpholine ring (δ 3.5–4.0 ppm) .

Mass Spectrometry :

- The ESI-MS of the target compound would likely show a [M+H]+ peak at m/z 261.07, consistent with its molecular weight. Analogues like 2-[(6-methoxybenzimidazolyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide () exhibit [M+H]+ at m/z 429.0 .

Biological Activity

2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by the presence of a hydroxyimino group and a trifluoromethyl substituent, this compound exhibits significant pharmacological properties, making it a candidate for further research in various therapeutic areas.

- Chemical Formula : C10H9F3N2O

- Molecular Weight : 232.16 g/mol

- CAS Number : 404-83-1

The trifluoromethyl group enhances the compound's lipophilicity, facilitating its ability to penetrate biological membranes and interact with cellular targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites on proteins, influencing their activity. Additionally, the trifluoromethyl group contributes to the compound's stability and bioavailability, enhancing its pharmacological efficacy.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity. Preliminary studies have shown its effectiveness against various bacterial strains, particularly Gram-positive bacteria. For instance, it has exhibited minimum inhibitory concentrations (MICs) in the range of 15.625–62.5 μM against Staphylococcus aureus and Enterococcus faecalis .

| Bacterial Strain | MIC (μM) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625–62.5 | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5–125 | Inhibition of nucleic acid synthesis |

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promise in anticancer research. Studies have indicated that it may inhibit lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation and cancer progression. This inhibition leads to increased levels of H3K4me2, a marker associated with active gene transcription in cancer cells .

Study on Antibacterial Activity

A study conducted by researchers focused on the antibacterial effects of various Schiff base derivatives, including those related to this compound. The results demonstrated that these compounds had a bactericidal effect on MRSA (Methicillin-resistant Staphylococcus aureus), with significant reductions in biofilm formation observed at concentrations as low as 31.108 μg/mL .

Anticancer Mechanism Exploration

Another significant exploration involved assessing the compound's effect on human lung adenocarcinoma cell lines. The findings revealed that treatment with this compound resulted in notable increases in global H3K4me2 levels, suggesting a potential role in reversing epigenetic silencing associated with tumorigenesis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)acetamide, and what key reaction parameters influence yield and purity?

- Methodological Answer : The compound is synthesized via condensation of 2-(hydroxyimino)-N-(3-hydroxyphenyl)acetamide with 1-n-butyl-3-methylimidazolium chloride and 2,2,2-trifluoroacetic acid under reflux at 408 K for 90 minutes. Post-reaction, extraction with ether and column chromatography (silica gel, ethyl acetate/hexane gradient) are critical for purification. Yield optimization depends on precise temperature control and stoichiometric ratios of reagents .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound and assessing purity?

- Methodological Answer :

- Spectroscopy : Use IR to confirm hydroxyimino (C=N-O) and amide (N-H) stretches (1650–1700 cm⁻¹ and 3200–3300 cm⁻¹, respectively). ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm) and trifluoromethyl signals (δ ~120 ppm via ¹⁹F NMR). Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]⁺ at m/z 289.2).

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) detects impurities. For related substances, dissolve 0.1 g in 1000 mL water, dilute with acetonitrile, and analyze for extraneous peaks .

Q. How should researchers evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C for 30 days. Monitor degradation via HPLC and LC-MS. The trifluoromethyl group may hydrolyze under alkaline conditions, requiring pH-controlled storage .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. The ICReDD framework integrates reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent polarity, catalyst loading). Key parameters include Gibbs free energy barriers and frontier molecular orbital (FMO) interactions .

Q. What strategies resolve contradictions in spectral data, such as unexpected by-products during synthesis?

- Methodological Answer :

- Step 1 : Use high-resolution mass spectrometry (HRMS) to identify by-product masses.

- Step 2 : Compare experimental ¹H NMR shifts with computational predictions (e.g., ACD/Labs or Gaussian).

- Step 3 : Isolate impurities via preparative TLC and characterize via X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC). For example, highlights ether extraction to remove unreacted precursors .

Q. How does the trifluoromethyl group influence the compound’s reactivity and biological interactions?

- Methodological Answer :

- Reactivity : The electron-withdrawing trifluoromethyl group stabilizes intermediates via inductive effects, enhancing electrophilic substitution on the phenyl ring.

- Biological Interactions : Perform molecular docking studies (e.g., AutoDock Vina) to assess binding to target proteins (e.g., kinases). Compare with non-fluorinated analogs to quantify hydrophobic interactions and binding affinity .

Q. What mechanistic insights explain regioselectivity in derivatization reactions of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.